9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine
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Overview
Description
9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules It is characterized by the presence of a fluorobenzyl group attached to the purine ring, which imparts unique chemical and biological properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl bromide and N,N-dimethyl-9H-purin-6-amine.
Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction between 2-fluorobenzyl bromide and N,N-dimethyl-9H-purin-6-amine in the presence of a suitable base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups on the purine ring.
Substitution: The fluorobenzyl group can undergo substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions include hydroxylated, carbonylated, and substituted derivatives of 9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine, which can be further explored for their unique properties and applications.
Scientific Research Applications
9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and neurotransmission, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzylamine
- 4-Fluorobenzyl chloride
- 2-Fluorobenzyl alcohol
Uniqueness
Compared to similar compounds, 9-(2-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine stands out due to its unique combination of the fluorobenzyl group and the purine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research applications.
Properties
CAS No. |
101154-86-3 |
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Molecular Formula |
C14H14FN5 |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
9-[(2-fluorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H14FN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-5-3-4-6-11(10)15/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
BPQJJPDADZBIJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=CC=C3F |
Origin of Product |
United States |
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